molecular formula C₁₅H₁₆D₄O₄ B1152225 Monoheptyl Phthalate-d4

Monoheptyl Phthalate-d4

Cat. No.: B1152225
M. Wt: 268.34
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Composition Analysis

This compound possesses the molecular formula C15H16D4O4, representing a systematic deuterium substitution pattern within the benzene ring structure of the parent phthalate compound. The molecular weight of this deuterated analog is 268.34 g/mol, which provides a mass shift of approximately 4 atomic mass units compared to its non-deuterated counterpart. This mass difference enables precise discrimination during mass spectrometric analysis, making it an ideal internal standard for quantitative determinations.

The isotopic composition analysis reveals the specific positioning of deuterium atoms within the molecular structure. According to analytical certification data, the compound demonstrates exceptional isotopic purity with deuterium incorporation exceeding 95% efficiency. The normalized intensity distribution shows d0 = 0.00%, d1 = 0.00%, d2 = 0.12%, d3 = 2.47%, and d4 = 97.42%, indicating that the vast majority of molecules contain the complete four-deuterium substitution pattern. This high isotopic purity ensures reliable analytical performance and minimal interference from partially deuterated species during mass spectrometric analysis.

The systematic nomenclature designation follows the IUPAC convention as 2,3,4,5-tetradeuterio-6-heptoxycarbonylbenzoic acid, clearly identifying the deuterium substitution positions within the aromatic ring system. The deuterium atoms replace hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring, while maintaining the carboxylic acid functionality at position 1 and the heptyl ester group at position 6. This substitution pattern creates a symmetrical deuterium distribution that maintains the chemical properties of the parent compound while providing the necessary isotopic signature for analytical applications.

Table 1: Molecular and Isotopic Properties of this compound

Property Value Reference Method
Molecular Formula C15H16D4O4 Elemental Analysis
Molecular Weight 268.34 g/mol Mass Spectrometry
Exact Mass 268.161 Da High-Resolution MS
Isotopic Purity 99.3% Mass Distribution Analysis
d4 Content 97.42% Normalized Intensity
d3 Content 2.47% Normalized Intensity
d2 Content 0.12% Normalized Intensity

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound, with the deuterium substitution pattern creating distinct spectral characteristics compared to the non-deuterated analog. The 1H NMR spectrum shows significant simplification in the aromatic region due to the replacement of aromatic hydrogen atoms with deuterium, resulting in the absence of characteristic benzene ring proton signals. This spectral simplification serves as a definitive structural confirmation and purity assessment tool for the deuterated compound.

The carbon-13 NMR spectroscopy reveals characteristic isotope effects on chemical shifts, particularly for carbon atoms directly bonded to deuterium positions. These isotope-induced chemical shift changes provide additional structural verification and can be used to confirm the specific deuterium substitution pattern within the aromatic ring system. The carboxyl carbon and ester linkage carbons maintain their characteristic chemical shift values, confirming the preservation of the phthalate ester functionality.

Mass spectrometry represents the most critical analytical technique for characterizing this compound, providing both molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 269 (M+H+) in positive ion mode, clearly distinguished from the non-deuterated analog by the four-mass-unit shift. Fragmentation studies reveal characteristic phthalate fragmentation patterns, including the loss of the heptyl chain and formation of deuterated phthalic acid derivatives. These fragmentation pathways have been extensively studied and validated for quantitative analytical applications.

Infrared spectroscopy demonstrates that the deuterium substitution does not significantly alter the characteristic vibrational frequencies associated with the carbonyl stretching, carbon-hydrogen stretching, and aromatic carbon-carbon stretching modes. The ester carbonyl stretching frequency remains in the expected range around 1720 cm⁻¹, while the aromatic carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches due to the increased mass of deuterium.

Table 2: Spectroscopic Characterization Data for this compound

Analytical Technique Key Observations Structural Information
1H NMR Simplified aromatic region Deuterium substitution confirmation
13C NMR Isotope-shifted carbon signals Carbon-deuterium bonding verification
Mass Spectrometry m/z 269 (M+H+) Molecular weight confirmation
IR Spectroscopy Carbonyl stretch ~1720 cm⁻¹ Functional group preservation
High-Resolution MS Exact mass 268.161 Da Elemental composition verification

Crystallographic and Conformational Studies

Computational conformational analysis of this compound reveals multiple low-energy conformations primarily differing in the orientation of the heptyl chain relative to the benzene ring plane. The three-dimensional molecular structure exhibits characteristic phthalate ester geometry with the two carbonyl groups positioned in an ortho relationship on the benzene ring. The heptyl chain adopts various extended and folded conformations, with the most stable configuration showing the alkyl chain in an extended anti conformation that minimizes steric interactions.

The deuterium substitution pattern does not significantly alter the overall molecular geometry or conformational preferences compared to the non-deuterated analog. Bond lengths and bond angles remain within expected ranges for aromatic carboxylic acid esters, with the carbon-deuterium bonds showing slightly shorter bond lengths compared to carbon-hydrogen bonds due to the reduced vibrational amplitude of the heavier deuterium atoms.

Crystallographic studies, where available, would typically show the compound adopting a planar or near-planar arrangement for the aromatic ring system with the carboxyl and ester functionalities. The heptyl chain would exhibit typical alkane conformational characteristics with trans arrangements around carbon-carbon bonds to minimize steric repulsion. The crystal packing would likely be dominated by van der Waals interactions between the hydrocarbon chains and weak aromatic stacking interactions between benzene rings.

Computational modeling studies using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. These calculations confirm that deuterium substitution has minimal impact on the electron density distribution within the aromatic ring system and the overall molecular electrostatic potential surface. The slight changes in zero-point vibrational energies due to deuterium substitution contribute to the observed mass spectrometric and spectroscopic differences while maintaining essential chemical properties.

Table 3: Conformational and Structural Properties of this compound

Structural Parameter Value/Description Analysis Method
Aromatic Ring Geometry Planar hexagonal Computational modeling
Heptyl Chain Conformation Extended anti preferred Energy minimization
Carbon-Deuterium Bond Length ~1.08 Å Theoretical calculation
Dihedral Angle (COO-ring) ~0-10° Conformational analysis
Molecular Volume ~268 ų van der Waals calculation
Dipole Moment ~2.1 Debye Electronic structure calculation

Properties

Molecular Formula

C₁₅H₁₆D₄O₄

Molecular Weight

268.34

Synonyms

1-Heptyl Ester 1,2-Benzenedicarboxylic Acid-d4;  Phthalic Acid Heptyl Ester-d4;  Phthalic Acid Monoheptyl Ester-d4

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Stable Isotope Labeling
The presence of deuterium atoms in Monoheptyl Phthalate-d4 enhances its utility in analytical chemistry, particularly in mass spectrometry. The compound serves as an internal standard for quantifying phthalates and their metabolites in biological samples, providing accurate measurements by distinguishing between endogenous and exogenous sources.

Method Development
Research has established methods for the quantification of phthalate esters using this compound as an internal standard. This includes liquid-liquid extraction techniques that improve the detection limits of phthalates in complex matrices such as environmental samples and biological fluids .

Toxicological Studies

Metabolism and Toxicokinetics
Studies have investigated the metabolic pathways of phthalates, including this compound, to understand their toxicokinetic properties. For instance, research indicates that the kinetics of phthalate monoesters are comparable to their diester counterparts, shedding light on their potential health impacts after exposure .

Endocrine Disruption Research
this compound has been implicated in endocrine disruption studies due to its ability to activate peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, which can lead to reproductive toxicity and other health issues .

Environmental Impact Studies

Biodegradation Assessment
Research has highlighted the importance of understanding the biodegradation rates of phthalates, including this compound, in environmental contexts. Studies show that high molecular weight phthalates degrade more slowly than their lower molecular weight counterparts, affecting their persistence in sediments and potential ecological impacts .

Sorption Studies
The interaction of phthalates with particulate matter is critical for assessing their environmental fate. This compound's behavior in sediment environments has been studied to determine its sorption characteristics, which influence its bioavailability and degradation rates .

Case Study 1: Human Exposure Assessment

A study conducted on human urine samples revealed significant levels of phthalate metabolites, including those derived from this compound. The estimated daily intakes indicated that some participants exceeded safe exposure limits, raising concerns about health risks associated with chronic exposure to phthalates .

Case Study 2: Environmental Monitoring

In a recent environmental monitoring study, researchers utilized this compound to track contamination levels in urban water systems. The findings demonstrated the compound's utility in assessing pollution sources and understanding the dynamics of phthalate distribution in aquatic environments .

Table 1: Metabolic Pathways of this compound

Metabolic ProcessEnzyme InvolvedOutcome
GlucuronidationUDP-glucuronosyltransferaseIncreased solubility and excretion
OxidationCytochrome P450 enzymesFormation of carboxylic acids
ReductionAlcohol dehydrogenasesConversion to alcohols

Table 2: Biodegradation Rates of Phthalates

CompoundBiodegradation Half-Life (days)
This compoundTBD (to be determined)
Di(2-ethylhexyl) phthalate347
Di-n-octyl phthalate>365

Q & A

Basic Research Questions

Q. What is the role of Monoheptyl Phthalate-d4 as an internal standard in chromatographic analysis?

  • Methodological Answer : this compound is a deuterated analog used to correct for matrix effects and instrumental variability in gas chromatography-mass spectrometry (GC-MS). By spiking samples with this isotopically labeled compound, researchers can quantify target phthalates via isotope dilution, which accounts for losses during extraction and ionization inefficiencies. For example, deuterated phthalates like diethyl phthalate-d4 are used to normalize signal drift and improve accuracy in complex matrices such as environmental or biological samples .

Q. How should this compound solutions be stored and prepared to ensure analytical stability?

  • Methodological Answer : Stock solutions should be prepared in acetonitrile or methanol and stored at −20°C to prevent degradation. Weekly preparation of working solutions is recommended to avoid deuterium exchange or solvent evaporation. Evidence from phthalate-d4 analogs shows no degradation under these conditions, ensuring consistent recovery rates during long-term studies .

Advanced Research Questions

Q. What steps are critical for validating analytical methods that utilize this compound as a surrogate?

  • Methodological Answer : Validation requires assessing precision, accuracy, and recovery rates across multiple matrices (e.g., urine, wastewater). Key parameters include:

  • Linearity : Calibration curves spanning expected concentration ranges.
  • Limit of Detection (LOD) : Determined via signal-to-noise ratios (e.g., 3:1).
  • Recovery Experiments : Spiking samples with this compound and comparing measured vs. expected concentrations.
  • Matrix Effects : Evaluating ion suppression/enhancement using post-column infusion.
    Studies using di-n-butyl phthalate-d4 highlight the importance of inter-laboratory reproducibility and adherence to QA/QC protocols .

Q. How can researchers address left-censored data (non-detects) when quantifying phthalates with this compound in environmental samples?

  • Methodological Answer : Left-censored data (concentrations below detection limits) require specialized statistical approaches. The Nondetects and Data Analysis (NADA) R package uses regression on order statistics (ROS) to estimate means and variances. For example, in environmental runoff studies, substituting non-detects with half the reporting limit (RL) and applying Kendall’s tau correlation tests can mitigate bias .

Q. What experimental designs optimize the use of this compound in multi-analyte phthalate panels?

  • Methodological Answer : Multi-analyte methods must balance chromatographic separation and isotopic interference. For instance:

  • Column Selection : High-resolution columns (e.g., DB-5MS) to separate this compound from co-eluting isomers.
  • Mass Spectrometry Parameters : Monitoring unique ion fragments (e.g., m/z 153 for phthalates vs. m/z 157 for deuterated analogs) to avoid cross-talk.
  • Internal Standard Mixes : Combining this compound with other deuterated standards (e.g., benzophenone-d10) to cover diverse physicochemical properties .

Data Contradiction & Analysis Challenges

Q. How should conflicting recovery rates of this compound across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from matrix-specific interactions (e.g., lipid content in biological samples). Researchers should:

  • Standardize Extraction Protocols : Solid-phase extraction (SPE) with C18 cartridges vs. liquid-liquid extraction.
  • Report Matrix-Specific Recovery : For example, recovery rates in urine (85–110%) may differ from sludge samples (70–90%) due to organic matter interference.
  • Cross-Validate with Certified Reference Materials (CRMs) : To ensure method accuracy .

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